1-(2-Fluorophenyl)cyclohexan-1-amine
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Overview
Description
1-(2-Fluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H16FN It is a derivative of cyclohexanamine, where a fluorophenyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-fluorophenyl magnesium bromide, followed by reductive amination. The general steps are as follows:
Grignard Reaction: Cyclohexanone reacts with 2-fluorophenyl magnesium bromide to form 1-(2-fluorophenyl)cyclohexanol.
Reductive Amination: The resulting alcohol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-(2-Fluorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction may involve binding to receptor sites and altering the signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one
Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine
Methoxetamine (MXE): 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone
Uniqueness
1-(2-Fluorophenyl)cyclohexan-1-amine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
1-(2-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16FN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 |
InChI Key |
TUQAYJPQUSXYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2F)N |
Origin of Product |
United States |
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